5-(Cyclopropylmethyl)-2-isopropoxyphenol
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Overview
Description
5-(Cyclopropylmethyl)-2-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-isopropoxyphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then attached to the phenol ring through a Friedel-Crafts alkylation reaction.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where isopropyl alcohol reacts with the phenol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylphenol: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
Isopropoxyphenol: Lacks the cyclopropylmethyl group, leading to variations in biological activity and applications.
Uniqueness
5-(Cyclopropylmethyl)-2-isopropoxyphenol is unique due to the presence of both the cyclopropylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-6-5-11(8-12(13)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
DQLFLSCZYFXZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
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